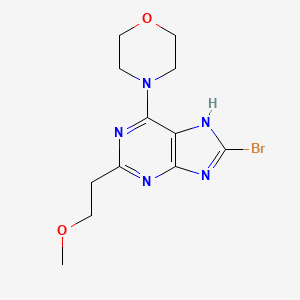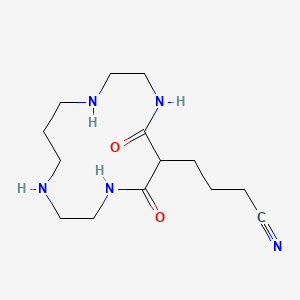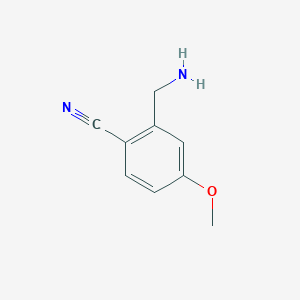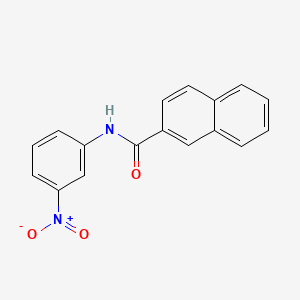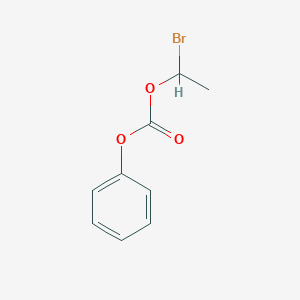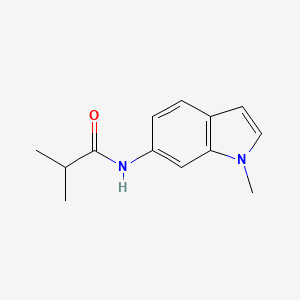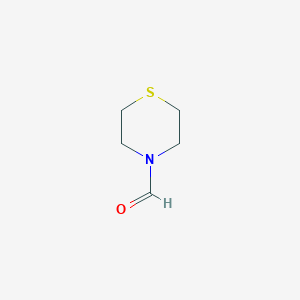![molecular formula C10H10O2 B8715110 5-cyclopropylbenzo[d][1,3]dioxole CAS No. 29574-42-3](/img/structure/B8715110.png)
5-cyclopropylbenzo[d][1,3]dioxole
Vue d'ensemble
Description
5-cyclopropylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10O2 It is a derivative of 1,3-benzodioxole, characterized by the presence of a cyclopropyl group attached to the benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropylbenzo[d][1,3]dioxole typically involves the cyclopropylation of 1,3-benzodioxole. One common method includes the reaction of 1,3-benzodioxole with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-cyclopropylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropyl-substituted benzodioxole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Cyclopropyl-substituted carboxylic acids or ketones.
Reduction: Cyclopropyl-substituted benzodioxole derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
5-cyclopropylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-cyclopropylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, making it a valuable scaffold in drug design. For example, derivatives of 1,3-benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: The parent compound, lacking the cyclopropyl group.
5-Methyl-1,3-benzodioxole: A derivative with a methyl group instead of a cyclopropyl group.
5-Ethyl-1,3-benzodioxole: A derivative with an ethyl group.
Uniqueness: 5-cyclopropylbenzo[d][1,3]dioxole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropyl ring can influence the compound’s reactivity and binding interactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
29574-42-3 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
5-cyclopropyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-7(1)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,1-2,6H2 |
Clé InChI |
HQKFWAYVOSZCJS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)
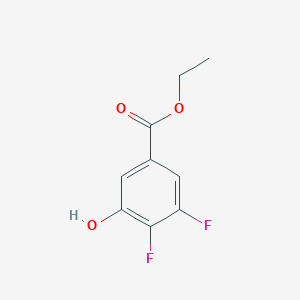

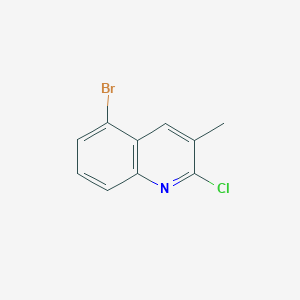
![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)

